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molecular formula C10H10O2 B3193844 5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 760995-53-7

5-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No. B3193844
M. Wt: 162.18 g/mol
InChI Key: UQIAUOXNGRZQNP-UHFFFAOYSA-N
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Patent
US07320986B2

Procedure details

A solution of Example 332B (8.0 g, 38.7 mmol) and p-toluenesulfonic acid (7.4 g, 38.7 mmol) in a mixture of water (20 mL) and acetone (85 mL) was refluxed for about 1 hour. The mixture was concentrated in vacuum, diluted with water and was neutralized by careful addition of potassium carbonate (2.7 g, 19.4 mmol). The precipitate was filtered off, washed with a minimum of water and diethyl ether and was dried in vacuum to give the above intermediate. MS (DCI/NH3): m/z 180 (M+NH4)+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12(OCC[O:12]1)[C:9]1[C:4](=[CH:5][C:6]([CH2:10][OH:11])=[CH:7][CH:8]=1)[CH2:3][CH2:2]2.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].N>O.CC(C)=O>[OH:11][CH2:10][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[C:1](=[O:12])[CH2:2][CH2:3]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C12(CCC3=CC(=CC=C13)CO)OCCO2
Name
Quantity
7.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
85 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for about 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuum
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with a minimum of water and diethyl ether
CUSTOM
Type
CUSTOM
Details
was dried in vacuum
CUSTOM
Type
CUSTOM
Details
to give the above intermediate

Outcomes

Product
Name
Type
Smiles
OCC=1C=C2CCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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